Welcome to the BenchChem Online Store!
molecular formula C10H8N2O3 B1311522 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 49597-17-3

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B1311522
M. Wt: 204.18 g/mol
InChI Key: SIVDWYOIVRKZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04833246

Procedure details

3-Ethoxycarbonyl-1-phenylpyrazoline-5-one (F-1) was prepared in the same manner as in Synthesis 1-(1), except benzaldehyde was used in place of sodium 2-formylbenzenesulfonate. Further, (F-1) was hydrolyzed by the same method as used in Synthesis 1-(5) to be converted to 3-carboxy-1-phenylpyrazoline-5-one (F-2). 7 g of (F-2) was added to 28 ml of concentrated sulfuric acid and heated at 110° C. for 2 hours. After cooling, 140 ml of ethyl acetate was added to the reaction mixture and allowed to stand overnight to yield 7.8 g (yield: 82%) of Intermediate F. Melting Point: 276° C. (decomposed).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([C:12]1[NH:13][N:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:15](=[O:17])[CH:16]=1)([OH:11])=[O:10].[S:24](=O)(=[O:27])([OH:26])[OH:25]>C(OCC)(=O)C>[CH2:1]([O:10][C:9]([C:12]1[NH:13][N:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:15](=[O:17])[CH:16]=1)=[O:11])[CH3:2].[C:9]([C:12]1[NH:13][N:14]([CH2:1][C:2]2[CH:7]=[CH:6][C:5]([S:24]([OH:27])(=[O:26])=[O:25])=[CH:4][CH:3]=2)[C:15](=[O:17])[CH:16]=1)([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1NN(C(C1)=O)C1=CC=CC=C1
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as used in Synthesis 1-(5)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1NN(C(C1)=O)C1=CC=CC=C1
Name
Type
product
Smiles
C(=O)(O)C=1NN(C(C1)=O)CC1=CC=C(C=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.